4,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Scientific Research Applications
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: It serves as a probe in studying the biological pathways involving FGFRs and other related proteins.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Mechanism of Action
Target of Action
The primary targets of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound beneficial to subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrrolopyridine family have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially influencing their function.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Pd/C and H2 gas in ethanol (EtOH) or methanol (MeOH).
Major Products
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 1H-pyrrolo[2,3-b]pyridine.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without bromine substitutions.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.
Uniqueness
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This dual bromination also increases its potential as a versatile intermediate in the synthesis of complex molecules with significant biological activities .
Properties
IUPAC Name |
4,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFNUPHCRULLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646906 | |
Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-66-8 | |
Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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